REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(O)CCCC>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[CH:3]=[CH:4][N:5]=2)[N:10]=1
|
Name
|
|
Quantity
|
4.78 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CN=C2C=CC(=NC12)OC
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(CCCC)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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the precipitate filtered off
|
Type
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ADDITION
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Details
|
The filtrate was diluted with EA (100 mL)
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Type
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WASH
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Details
|
washed with water (20 mL)
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Type
|
EXTRACTION
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Details
|
was extracted with DCM/MeOH 9:1 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CC (EA/MeOH 4:1 to MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=C(C=CN=C2C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |